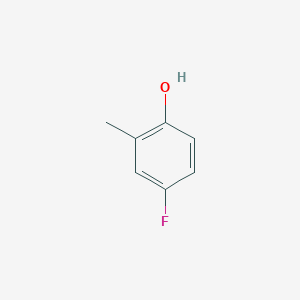

4-Fluoro-2-methylphenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Fluoro-2-methylphenol derivatives has been explored through various methods. For instance, the oxidative polycondensation reaction conditions of 2-[(4-fluorophenyl) imino methylene] phenol (FPIMP) were studied, leading to the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol with yields up to 97.70% using NaOCl as an oxidant . Another approach involved a two-step radiosynthesis starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, yielding no-carrier-added [18F]fluorophenol with a radiochemical yield of 34 to 36% . Additionally, the electrophilic amination of 4-fluorophenol with diazenes in the presence of ZrCl4 resulted in the complete removal of the fluorine atom .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques. For example, a Schiff-base molecule containing a this compound moiety was characterized using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction, with theoretical investigations complementing the experimental data . Similarly, the structural and electronic properties of (E)-2-(((4-fluorophenyl)imino)methyl)-4-methoxyphenol were investigated using DFT calculations and spectroscopic methods .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been demonstrated in various chemical reactions. The electrophilic amination with diazenes led to the substitution of the fluorine atom with an amino group . In another study, the photodissociation of methylphenol molecules, which are structurally related to 4-fluorophenol, was investigated, providing insights into the influence of substituents on the photodissociation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been extensively studied. The thermal stability of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes was assessed using TG and TG-DTA analyses, revealing higher stability against thermo-oxidative decomposition compared to the monomer . Theoretical calculations of the polarizability and hyperpolarizability properties of a Schiff-base molecule containing a this compound moiety were also performed . Additionally, the spectroscopic studies and DFT calculations of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol provided insights into the molecular geometry, vibrational frequencies, and electronic properties .

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

4-Fluoro-2-methylphenol is utilized in the development of fluorescent chemosensors. Such compounds have been successful in detecting various analytes, including metal ions (like Zn2+, Cu2+, Al3+, Mg2+, and Hg2+), anions (such as N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, and AsO33−), and neutral molecules like mandelic acid, cysteine, and glutathione. The high selectivity and sensitivity of these chemosensors, based on compounds like 4-Methyl-2,6-diformylphenol (a related compound), are well-documented, offering opportunities for further development in sensing technologies (Roy, 2021).

Photoelectrocatalytic Degradation

Research on In2O3/In2S3/CdS ternary stereoscopic porous heterostructure films has shown that they can effectively degrade persistent compounds like 4-Fluoro-3-methylphenol through a photoelectrocatalytic process. The degradation and mineralization efficiencies of these films are significantly enhanced due to the synergistic effects of ternary components, which improve charge transport, electron-hole separation, and visible light utilization (Xiao et al., 2018).

Analytical Techniques in Environmental Toxicology

This compound and its derivatives are used in the study of environmental toxicology. Techniques like high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy utilize these compounds to characterize the effects of toxic chemicals in biological systems, such as earthworms. This aids in understanding the biochemical changes and potential biomarkers for xenobiotic toxicity (Bundy et al., 2002).

Synthesis and Characterization of Polyphenols

This compound is also significant in the synthesis and characterization of polyphenols, which involves investigating the effects of electron-donating groups on various properties like thermal stability, optical and electrochemical characteristics, and conductivity. This research has applications in material science, particularly in the development of new materials with specific properties (Kaya et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4-Fluoro-2-methylphenol, also known as 4-fluoro-o-cresol, is a para-fluorinated o-cresol . It is commonly used as a building block for active pharmaceutical ingredients (APIs) . The primary targets of this compound are receptor tyrosine kinases . These enzymes play a crucial role in the regulation of cell growth, differentiation, and metabolism.

Mode of Action

This compound offers selective inhibition over receptor tyrosine kinases . By binding to these enzymes, it can prevent their activation and subsequent signal transduction, thereby influencing cellular processes controlled by these kinases. This compound improves hepatocyte stability in quinazolines , suggesting its potential role in liver health and disease.

Biochemical Pathways

Its ability to inhibit receptor tyrosine kinases suggests that it may impact pathways related to cell growth and differentiation

Pharmacokinetics

Its physical properties such as its solid form , melting point of 37-38 °C , and boiling point of 87 °C/14 mmHg can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with receptor tyrosine kinases . By inhibiting these enzymes, it can potentially alter cell growth and differentiation. Its role in improving hepatocyte stability suggests potential protective effects on liver cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents can affect its absorption and distribution in the body. It is reported to be insoluble in water , which may influence its bioavailability and pharmacokinetics. Additionally, storage conditions such as temperature and humidity can impact its stability .

Eigenschaften

IUPAC Name |

4-fluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQDDKKGDIVDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196426 | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

452-72-2 | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

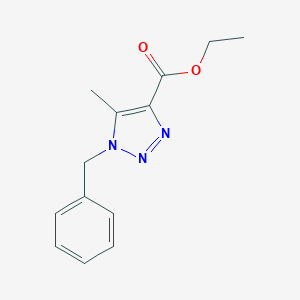

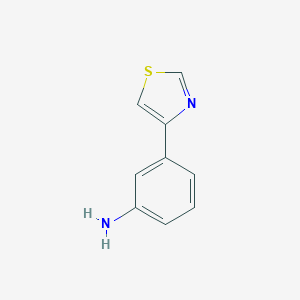

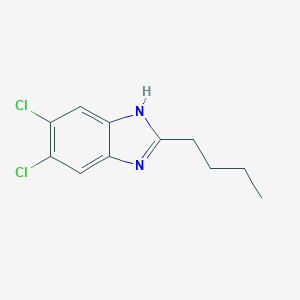

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

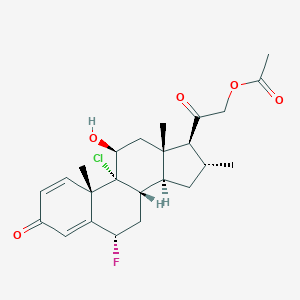

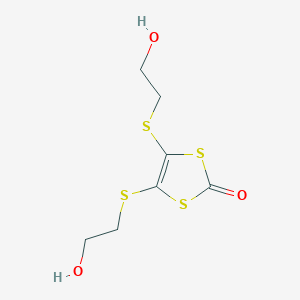

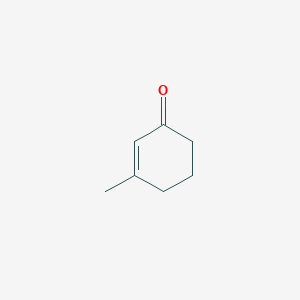

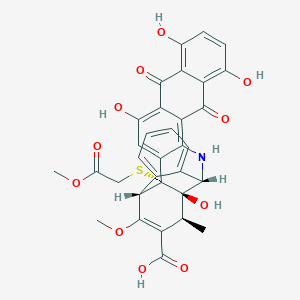

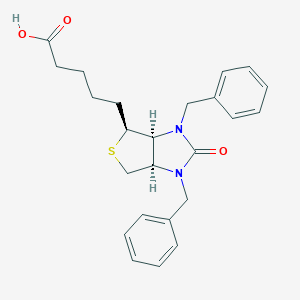

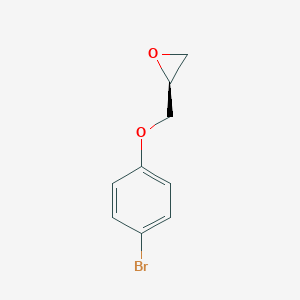

Feasible Synthetic Routes

Q & A

Q1: How does ZM323881, containing 4-Fluoro-2-methylphenol, exert its effects on VEGF signaling?

A: ZM323881 functions as a tyrosine kinase inhibitor, specifically targeting VEGFR-2. [] Tyrosine kinases are enzymes crucial for cellular signaling. By blocking the kinase activity of VEGFR-2, ZM323881 disrupts the downstream signaling cascade initiated by VEGF. This inhibition has been shown to affect various cellular processes, including the activation of enzymes like extracellular regulated-kinase (ERK), p38, Akt, and endothelial nitric oxide synthetase (eNOS). []

Q2: The studies highlight a link between VEGF and mast cells in diabetic conditions. Could you elaborate on this connection and the potential implications?

A: Research indicates that in a rat model of diabetes, there's a notable increase in VEGFR2 expression within mast cells located near gingival venules. [] Mast cells are immune cells known to release various inflammatory mediators. The increased VEGFR2 suggests heightened sensitivity to VEGF in these cells, potentially contributing to the vascular changes seen in diabetic gingiva. This observation implies that targeting the VEGF pathway, perhaps through inhibitors like ZM323881, could modulate the inflammatory response and vascular abnormalities associated with diabetes in gingival tissues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)